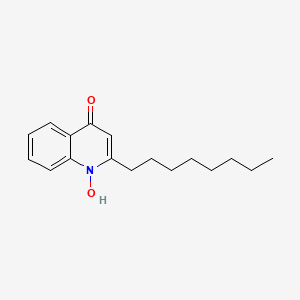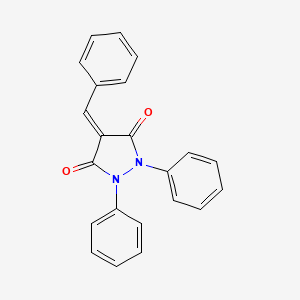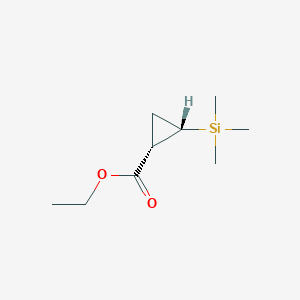amino}methyl)biphenyl-2-ol CAS No. 5421-69-2](/img/structure/B14746698.png)
5-Tert-butyl-3-({[3-(dimethylamino)-2,2-dimethylpropyl](methyl)amino}methyl)biphenyl-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group, a dimethylamino group, and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
科学的研究の応用
5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-tert-butyl-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol
- 3-[(dimethylamino)methyl][1,1’-biphenyl]-2-ol
- 5-bromo-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol
Uniqueness
The uniqueness of 5-Tert-butyl-3-({3-(dimethylamino)-2,2-dimethylpropylamino}methyl)biphenyl-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5421-69-2 |
|---|---|
分子式 |
C25H38N2O |
分子量 |
382.6 g/mol |
IUPAC名 |
4-tert-butyl-2-[[[3-(dimethylamino)-2,2-dimethylpropyl]-methylamino]methyl]-6-phenylphenol |
InChI |
InChI=1S/C25H38N2O/c1-24(2,3)21-14-20(16-27(8)18-25(4,5)17-26(6)7)23(28)22(15-21)19-12-10-9-11-13-19/h9-15,28H,16-18H2,1-8H3 |
InChIキー |
JNOXYPLBRGEEAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)CC(C)(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



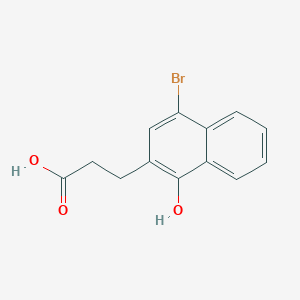
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
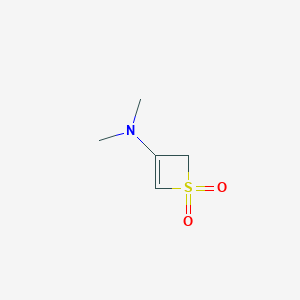
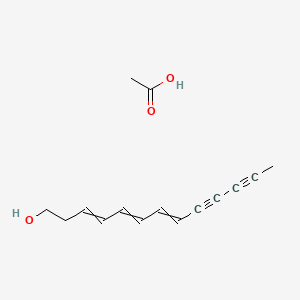
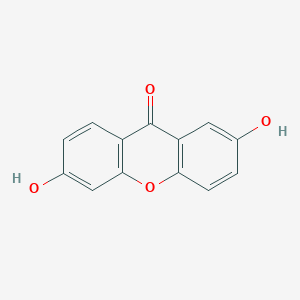
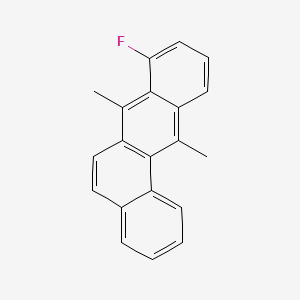
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
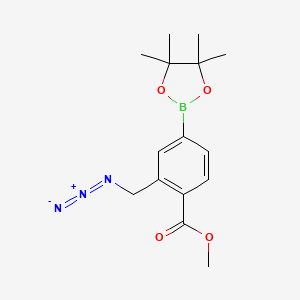
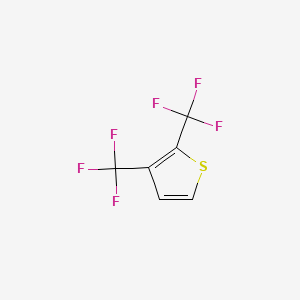
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
